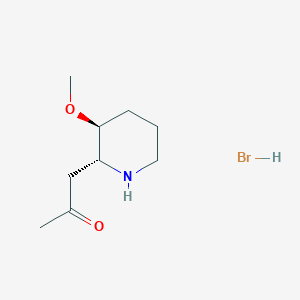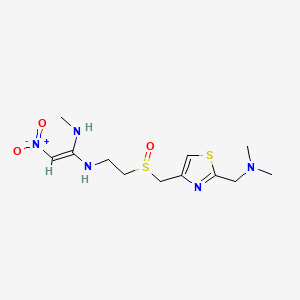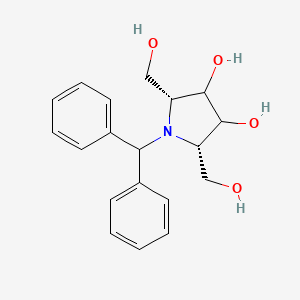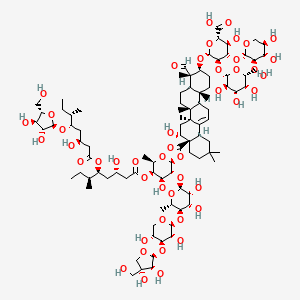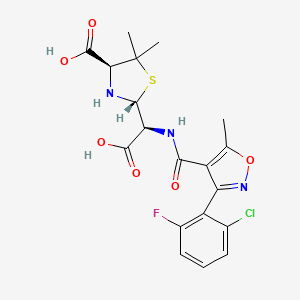
Dothiepin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Dothiepin is synthesized through complex organic reactions involving multiple steps to ensure the desired structure and pharmacological activity. A notable study highlights the effect of different acids on the formation of E and Z isomers of dothiepin during its synthesis. The use of various acid catalysts influences the formation of these isomers, with characterization achieved through HPLC and NMR techniques, indicating that E-isomer is the major component (Gopal et al., 2010).
Molecular Structure Analysis
The molecular structure of dothiepin and related compounds has been explored through spectroscopic, electrochemical, and molecular docking studies. These studies reveal insights into the interaction of dothiepin with biological molecules such as bovine serum albumin (BSA) and DNA bases. For example, strong fluorescence quenching observed upon interaction of dothiepin with BSA suggests significant binding and interaction mechanisms, including hydrophobic and hydrogen bonding interactions (Rajendiran & Thulasidhasan, 2016).
Chemical Reactions and Properties
Dothiepin undergoes various chemical reactions under different conditions. Photocatalytic degradation studies, for instance, provide insight into the chemical reactivity of dothiepin under light exposure, showing how specific conditions can lead to the breakdown of the compound into different byproducts (Liu et al., 2019). Additionally, the photochemical stability of dothiepin in aqueous solutions reveals its susceptibility to decomposition when exposed to light, leading to the formation of various degradation products (Tammilehto & Torniainen, 1989).
Physical Properties Analysis
The physical properties of dothiepin, such as its solubility, melting point, and stability, are essential for its formulation and therapeutic efficacy. While specific studies on these properties are scarce in the context of dothiepin-d3, general research on dothiepin suggests its stability under various conditions and the importance of formulation strategies to enhance its bioavailability and therapeutic effect.
Chemical Properties Analysis
Dothiepin's chemical properties, including its reactivity with other substances, ionization, and interaction with biological molecules, are crucial for understanding its mechanism of action and potential side effects. The interaction of dothiepin with cyclodextrin macrocycles, for example, has been studied to understand its inclusion complexation behavior, revealing how dothiepin forms different types of inclusion complexes, affecting its solubility and bioavailability (Rajendiran et al., 2014).
Aplicaciones Científicas De Investigación
Investigación Neurológica
Dothiepin-d3 se utiliza en la investigación neurológica como un estándar de referencia para el compuesto original, Dothiepin, que es un medicamento antidepresivo {svg_1}. Su forma marcada con deuterio permite un seguimiento preciso en estudios farmacocinéticos y metabólicos, lo que ayuda a comprender el comportamiento del fármaco dentro del sistema nervioso.
Cardiología
En cardiología, la Dothiepin se ha empleado en el manejo de la síncope vasovagal prolongada {svg_2}. This compound, por extensión, puede usarse en investigación para explorar sus efectos sobre la función cardíaca y su potencial para prevenir pausas asístioles recurrentes, que son significativas en el estudio de la síncope y los trastornos relacionados.
Farmacodinámica
This compound sirve como una herramienta en farmacodinámica para investigar los efectos y mecanismos de acción de Dothiepin. Los investigadores pueden usarlo para estudiar la interacción con neurotransmisores y receptores, proporcionando información sobre el desarrollo de nuevas intervenciones terapéuticas para la depresión y los trastornos de ansiedad.
Farmacocinética
El etiquetado con isótopos estables de this compound lo hace invaluable en estudios farmacocinéticos. Permite el análisis detallado de los perfiles de absorción, distribución, metabolismo y excreción (ADME) del fármaco {svg_3}. Esto es crucial para optimizar los regímenes de dosificación y minimizar los posibles efectos secundarios.
Química Analítica
En química analítica, this compound se utiliza para crear curvas de calibración para ensayos cuantitativos {svg_4}. Ayuda en la medición precisa de Dothiepin en muestras biológicas, asegurando la confiabilidad de los métodos analíticos empleados en entornos clínicos y de investigación.
Desarrollo de Fármacos
El papel de this compound en el desarrollo de fármacos es significativo. Ayuda en la identificación de metabolitos y ayuda a dilucidar las vías metabólicas. Esta información es esencial para predecir las interacciones medicamentosas y mejorar el perfil de seguridad de los nuevos candidatos a antidepresivos.
Mecanismo De Acción
Target of Action
Dothiepin-d3, also known as Dosulepin-d3, is a tricyclic antidepressant . Its primary targets are the norepinephrine and serotonin neurotransmitters . These neurotransmitters play crucial roles in mood regulation, with imbalances often associated with depressive disorders .
Mode of Action
This compound acts by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .
Biochemical Pathways
The action of this compound primarily affects the noradrenergic and serotonergic pathways . By inhibiting the reuptake of norepinephrine and serotonin, this compound prolongs their action and enhances their effects . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .
Pharmacokinetics
Studies on related tricyclic antidepressants suggest that they are well absorbed from the gastrointestinal tract and undergo extensive metabolism . The metabolites formed by N-dealkylation contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to improve bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission and improved mood, which is beneficial in the treatment of depressive disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that factors such as diet, lifestyle, and overall health can influence the metabolism and effectiveness of many drugs . Therefore, these factors could potentially influence the action of this compound as well.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUQLWOUWZIMZ-TVUQWVDKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


